Product packaging for Catechol-d4(Cat. No.:CAS No. 103963-58-2)

Catechol-d4

Cat. No.: B133952
CAS No.: 103963-58-2
M. Wt: 114.13 g/mol
InChI Key: YCIMNLLNPGFGHC-RHQRLBAQSA-N
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Description

Catechol-d4, also known as this compound, is a useful research compound. Its molecular formula is C6H6O2 and its molecular weight is 114.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O2 B133952 Catechol-d4 CAS No. 103963-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5,6-tetradeuteriobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIMNLLNPGFGHC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103963-58-2
Record name 103963-58-2
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Synthetic Methodologies and Deuteration Strategies for Catechol D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For a more direct observation of the deuterium (B1214612) nuclei, ²H NMR spectroscopy can be employed. oup.com This technique provides signals for each deuterium atom in the molecule, confirming their presence and chemical environment. The integration of the remaining proton signals in the ¹H NMR spectrum, often against an internal standard, allows for a quantitative estimation of the deuterium incorporation. oup.comresearchgate.net

Mass Spectrometry for Isotopic Purity and Distribution Assessment

Mass spectrometry is a powerful technique for determining the isotopic enrichment and distribution in deuterated compounds. rsc.orgnih.gov High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-ESI-HR-MS), is particularly valuable for this purpose. rsc.orgrsc.org

The mass spectrum of Catechol-d4 will show a molecular ion peak corresponding to its increased mass compared to unlabeled catechol. The isotopic purity is determined by analyzing the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition). nih.govisotope.com For instance, in a sample of this compound, one would expect to see a dominant peak for the fully deuterated species (d4), along with smaller peaks for partially deuterated species (d1, d2, d3) and any remaining unlabeled compound (d0). rsc.org

The percentage of isotopic purity can be calculated from the integrated areas of these isotopologue peaks. rsc.orgrsc.org This analysis is crucial for ensuring the reliability of this compound as an internal standard in quantitative studies. rsc.org

Analytical Technique Information Obtained Typical Findings for this compound
¹H NMR Spectroscopy Structural integrity, position of deuterium labels, estimation of deuterium incorporation.Disappearance or significant reduction of aromatic and hydroxyl proton signals.
²H NMR Spectroscopy Direct detection and confirmation of deuterium atoms.Signals corresponding to the deuterium atoms on the aromatic ring and hydroxyl groups.
Mass Spectrometry (MS) Molecular weight confirmation, isotopic purity, and distribution of isotopologues.Molecular ion peak corresponding to the mass of this compound. Relative abundance of d0, d1, d2, d3, and d4 species indicates isotopic purity.

Analytical Applications in Advanced Chemical and Biomedical Quantification

Catechol-d4 as an Internal Standard in Mass Spectrometry-Based Assays

This compound is intentionally designed for use as an internal standard in assays that quantify catechol and related compounds using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with mass spectrometry. lookchem.com As a deuterated analog, it shares nearly identical chemical and physical properties with the endogenous analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. veeprho.com However, its increased mass, due to the replacement of four hydrogen atoms with deuterium (B1214612), allows it to be distinguished by the mass spectrometer.

In LC-MS, this compound is employed to improve the accuracy of catechol quantification in complex biological samples. veeprho.com Methods for analyzing catecholamines and their metabolites, which share the catechol structural group, frequently use deuterated internal standards to ensure reliability. psu.eduscielo.br For instance, in the analysis of urinary catecholamines, stable-isotope-labeled standards are added to samples to compensate for variations during sample processing and instrumental analysis. psu.edumdpi.com The use of reversed-phase LC columns is common, sometimes with ion-pairing reagents to improve the retention of polar molecules like catecholamines. psu.edushimadzu.com However, some modern methods avoid ion-pairing reagents, which can interfere with mass spectrometry detection, relying instead on the high sensitivity of the detector and the specificity of the internal standard. psu.edu

A typical LC-MS/MS method for related compounds involves separation on a C18 or similar reversed-phase column with a gradient elution using mobile phases such as water and methanol (B129727) or acetonitrile, often containing a small percentage of formic acid to aid protonation. scielo.brscielo.brrug.nl

For analysis by GC-MS, non-volatile or polar compounds like catechol must undergo a derivatization step to increase their volatility and thermal stability. ijern.com Silylation is the most common derivatization procedure for this purpose, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). ijern.comresearchgate.net

In a typical GC-MS protocol, this compound would be added to the sample prior to extraction and derivatization. It would undergo the same chemical reactions as the native catechol, ensuring that any variability or inefficiency in the derivatization process affects both the analyte and the internal standard equally. The resulting trimethylsilylated derivatives are then separated on the GC column and detected by the mass spectrometer. ijern.com The quantification is based on the ratio of the signal from the derivatized catechol to the derivatized this compound.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. tandfonline.comepa.gov this compound is an ideal standard for IDMS analysis of catechol. The technique's high precision and accuracy stem from the fact that the analyte and the standard are affected proportionally by procedural variations.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry (MS/MS) technique used for quantification. bradford.ac.ukwaters.com In an MRM experiment, a specific precursor ion is selected in the first mass analyzer, fragmented, and then a specific product ion is selected in the second mass analyzer. psu.edubradford.ac.uk This process drastically reduces background noise and chemical interference. When analyzing catecholamines with deuterated internal standards, specific MRM transitions are monitored for both the analyte and the standard. psu.edunih.gov For example, in the analysis of dopamine (B1211576) (a catecholamine), the transition of its protonated molecule [M+H]⁺ is monitored, alongside the corresponding transition for dopamine-d4. psu.edunih.gov The use of two transitions (a "quantifier" and a "qualifier") for each compound further increases the confidence in identification. mdpi.comnih.gov

Enhancement of Analytical Precision and Accuracy in Biological Matrices

The primary role of this compound as an internal standard is to improve the quality of quantitative data, especially when dealing with complex biological matrices like plasma, serum, and urine. veeprho.comnih.gov These matrices contain numerous endogenous compounds that can interfere with the analysis. researchgate.net

Matrix effects are a significant challenge in quantitative analysis using LC-MS, particularly with electrospray ionization (ESI). researchgate.netslideshare.net These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). researchgate.netnih.gov This variability can severely compromise the accuracy and precision of the results.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. mdpi.comslideshare.net Because this compound is chemically identical to catechol, it has the same chromatographic retention time and experiences the same degree of ion suppression or enhancement during the ionization process. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to a more accurate and robust quantification. mdpi.comresearchgate.net Several studies have demonstrated that this approach successfully compensates for the effects of ion suppression in the analysis of catecholamines and their metabolites. mdpi.comresearchgate.net

Pharmacokinetic (PK) studies investigate how a drug or substance is absorbed, distributed, metabolized, and excreted by the body over time (ADME). als.netalimentiv.com These studies are fundamental in drug development and require highly accurate and reliable methods to measure the concentration of the substance in biological fluids. nih.gov

This compound is valuable in PK studies where catechol is a metabolite of interest or a biomarker for a particular physiological or pathological process. veeprho.com The use of an isotope dilution LC-MS/MS method with this compound as the internal standard allows for the precise quantification of catechol levels in plasma or urine samples collected at various time points. veeprho.comals.net This accurate concentration-time data is essential for calculating key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). The reliability afforded by this compound ensures that the determined pharmacokinetic profiles are a true reflection of the biological processes, not analytical artifacts. veeprho.comnih.gov


Role in Therapeutic Drug Monitoring and Clinical Diagnostics

This compound, a deuterated form of catechol, serves a critical function as an internal standard in various analytical methods, particularly those involving mass spectrometry (MS) and liquid chromatography (LC). veeprho.com Its application is significant in the fields of therapeutic drug monitoring (TDM) and clinical diagnostics. TDM is the practice of measuring drug concentrations in blood to tailor pharmacotherapy for individual patients, a process that is especially valuable in psychiatry and for specific patient groups like the elderly or those with substance abuse disorders. mrctcenter.org The core principle behind using a deuterated internal standard like this compound is to enhance the accuracy and precision of quantification. veeprho.com

In clinical diagnostics, particularly for screening and diagnosing conditions like neuroendocrine tumors, the accurate measurement of specific biomarkers is essential. scielo.brmdpi.com Methods for quantifying catecholamines and metanephrines, which are crucial for diagnosing tumors such as pheochromocytoma, often employ deuterated internal standards to ensure reliability. scielo.brthermofisher.com The use of stable isotope-labeled compounds, such as this compound sulfate, improves the accuracy of quantification in biological samples by correcting for variations during sample preparation and analysis. veeprho.com This ensures that the measurements are reliable for clinical decision-making. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a gold standard technique for this purpose, with the internal standard being a key component for achieving diagnostic specificity. scielo.brthermofisher.com

The primary role of this compound in this context is to be added to a biological sample (e.g., plasma, urine) in a known quantity at the beginning of the analytical process. Because it is chemically almost identical to the non-deuterated (endogenous) catechol, it behaves similarly during extraction, derivatization, and chromatography. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the target analyte by the mass spectrometer. This allows for precise correction of any analyte loss during sample processing and compensates for matrix effects that can suppress or enhance the instrument's signal, thereby increasing the accuracy of the final concentration measurement. veeprho.comthermofisher.com

Application in Metabolomics for Endogenous and Exogenous Compounds

Metabolomics involves the comprehensive study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. oup.com This field is crucial for understanding the complex biochemical processes associated with health and disease. A key analytical technique in metabolomics is mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), which allows for the identification and quantification of numerous metabolites simultaneously. oup.comrsc.org The use of stable isotope-labeled internal standards is a cornerstone of quantitative metabolomics, as it provides high accuracy and precision. rsc.org this compound and its derivatives are valuable tools in this domain, particularly for targeted metabolomics where the focus is on quantifying specific, known compounds.

Quantification of Catecholamines and Their Metabolites

The quantification of catecholamines (e.g., dopamine, epinephrine, norepinephrine) and their metabolites (e.g., metanephrine, normetanephrine) in biological fluids like urine and plasma is fundamental for diagnosing certain diseases, such as pheochromocytoma, a tumor of the adrenal medulla that secretes high amounts of these compounds. scielo.brnih.gov LC-MS/MS methods are preferred for this analysis due to their high sensitivity and specificity. scielo.brresearchgate.net To achieve the necessary accuracy for clinical research and diagnosis, these methods rely heavily on the use of deuterated internal standards. scielo.brthermofisher.com

Deuterium-labeled versions of the target analytes, such as D4-dopamine, are added to the patient sample before processing. scielo.br These standards co-elute with their non-labeled counterparts but are differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer. This isotope dilution mass spectrometry approach corrects for variability in sample extraction and potential ion suppression, leading to reliable quantification. thermofisher.comresearchgate.net The development of rapid "dilute-and-shoot" methods, which simplify sample preparation, further highlights the importance of robust internal standards to ensure accuracy in high-throughput clinical laboratory settings. mdpi.com

Table 1: Examples of Deuterated Internal Standards in Catecholamine Analysis

AnalyteDeuterated Internal StandardAnalytical MethodReference
Epinephrine (E)D3-EpinephrineLC-MS/MS scielo.br
Norepinephrine (NE)D6-Norepinephrine HydrochlorideLC-MS/MS scielo.br
Dopamine (DA)D4-Dopamine HydrochlorideLC-MS/MS scielo.brthermofisher.com
Metanephrine (MN)D3-Metanephrine HydrochlorideLC-MS/MS scielo.br
Normetanephrine (NMN)D3-Normetanephrine HydrochlorideLC-MS/MS scielo.br

Analysis of Deuterated Proanthocyanidin (B93508) Metabolites

Proanthocyanidins are a class of polyphenols found in many plant-based foods. After consumption, they are broken down by gut microbiota into smaller phenolic metabolites, such as 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (DHPV), which may be responsible for some of the health benefits associated with proanthocyanidin intake. unimi.itresearchgate.net To study the bioavailability, metabolic fate, and biological effects of these compounds, it is essential to accurately quantify them in biological samples like urine. unimi.itresearchgate.net

Researchers have developed synthetic routes to produce deuterated versions of these metabolites to serve as internal standards for quantitative analysis. unimi.itresearchgate.net A notable example is the synthesis of DHPV-d4, which incorporates four deuterium atoms onto the catechol ring of the molecule. unimi.it This stable isotope-labeled (SIL) internal standard is ideal for use in LC-MS/MS isotope dilution methods. unimi.itresearchgate.net The synthesis allows for the incorporation of deuterium atoms at non-exchangeable positions, ensuring the stability of the label throughout the analytical process. unimi.it By using DHPV-d4 as an internal standard, researchers can develop sensitive and accurate LC-MS/MS methods to quantify the native DHPV metabolite in urine samples, providing a valuable tool for investigating the metabolism and biological activity of dietary proanthocyanidins. unimi.itresearchgate.net

Table 2: Mass Spectrometry Data for DHPV and its Deuterated Analog

CompoundParent Ion [M-H]⁻ (m/z)Product Ions (m/z)Reference
DHPV207163, 122 unimi.it
DHPV-d4211167, 122 unimi.it

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Deuterium (B1214612) Isotope Effects in Reaction Kinetics and Mechanism Elucidation

The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced when the C-H bond is broken or formed in the rate-determining step of a reaction. For reactions involving Catechol-d4, the KIE provides crucial evidence for the mechanistic pathway.

In enzymatic oxidations, for instance, the use of deuterated substrates helps to clarify the reaction mechanism. Studies on the oxidation of catecholamines like dopamine (B1211576), which contains a catechol moiety, have utilized deuterium-labeled compounds to investigate the process. For example, the synthesis of [2',5',6'-²H₃]-dopamine via acid-catalyzed isotopic exchange allows for the determination of deuterium kinetic isotope effects in enzymatic reactions, such as those catalyzed by horseradish peroxidase. bibliotekanauki.pl The magnitude of the observed KIE can indicate whether C-H bond cleavage is a rate-limiting event. A significant primary KIE (typically kH/kD > 2) suggests that the C-H bond is broken in the slowest step, whereas a value close to 1 implies that C-H bond breaking occurs in a fast step or not at all. rsc.org The analysis of KIEs in conjunction with solvent isotope effects (SIEs), where the reaction is carried out in a deuterated solvent like D₂O, can further unravel the roles of proton transfers in the catalytic cycle. bibliotekanauki.pl

Table 1: Representative Kinetic Isotope Effect Data

Reaction Type Substrate kH/kD Mechanistic Implication
Enzymatic Oxidation Dopamine (Catechol moiety) >1 C-H bond cleavage is part of the rate-determining step. bibliotekanauki.pl
H-abstraction C₂H + CH₄/CD₄ 2.45 ± 0.16 Primary kinetic isotope effect for H/D abstraction. rsc.org

This table is illustrative and compiles data from related systems to demonstrate the principles of KIE in mechanistic studies.

Hydrogen/Deuterium Exchange Mechanisms in Aromatic Systems

This compound can undergo hydrogen/deuterium (H/D) exchange, where its deuterium atoms are replaced by protons from a protic solvent, or vice-versa for catechol in a deuterated medium. researchgate.net The study of these exchange mechanisms provides fundamental information about the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution Pathways

The exchange of deuterium on the aromatic ring of this compound can proceed via an electrophilic aromatic substitution mechanism. This is a characteristic reaction of aromatic compounds, including benzene (B151609) and its derivatives. libretexts.org The process is generally considered to be a two-step mechanism. uci.edu

Formation of a Cationic Intermediate : An electrophile (in this case, a proton or its conjugate acid from the solvent, H₃O⁺) attacks the π-electron system of the deuterated catechol ring. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. The attack results in the formation of a resonance-stabilized carbocation known as an arenium ion or σ-complex. libretexts.orguci.edu

Deprotonation (or De-deuteronation) : A base in the reaction mixture removes a deuteron (B1233211) (D⁺) from the sp³-hybridized carbon of the σ-complex. This step is fast because it restores the highly stable aromatic ring, leading to the final substituted product. libretexts.orgmakingmolecules.com

In catechin-like substrates, which feature a catechol B-ring and a phloroglucinol-like A-ring, H/D exchange is observed at specific positions. This reactivity is often interpreted as an electrophilic attack by deuterated species (like D₃O⁺ in acidic media or D₂O in neutral conditions) on the activated sites of the aromatic ring. nih.gov

Solvent-Mediated Acid-Base Exchange Dynamics

Solvent molecules, particularly in the presence of acid or base catalysts, play a crucial role in facilitating H/D exchange on aromatic rings. nih.govnih.gov For phenolic compounds like catechol, exchange can be influenced by the acidity of the hydroxyl groups and the potential for keto-enol tautomerism.

In flavonoids, which contain catechol moieties, it has been observed that protons on the aromatic A-ring (positions C6 and C8) undergo slow exchange in deuterated solvents like D₂O. researchgate.net This exchange can be interpreted as the result of a solvent-mediated acid-base exchange at the α-carbonyl positions of the ring's keto tautomer. nih.gov The reactivity of this ring is comparable to that of phloroglucinol, which is known to exist in a keto-enol equilibrium. nih.govmdpi.com The rate of this exchange is sensitive to pH and temperature. For instance, the exchange occurs much more slowly under neutral conditions compared to acidic conditions. nih.govmdpi.com Advanced techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) are powerful tools for monitoring these dynamic processes in biomolecules, revealing how conformation and local environment affect exchange rates. waters.com

Oxidation Chemistry of this compound and Related Derivatives

The oxidation of catechol and its deuterated analogues is a fundamental process that leads to the formation of highly reactive intermediates. This chemistry is central to various biological functions and material science applications. acs.orgnih.gov The oxidation state of the catechol moiety is critical, as it dictates its subsequent chemical behavior. researchgate.net

Electrochemical Oxidation Processes and Mechanistic Intermediates

The electrochemical behavior of catechol has been extensively studied using techniques like cyclic voltammetry. ua.es The oxidation process is complex and often involves subsequent chemical reactions that can lead to the fouling of electrode surfaces. ua.esacs.org

The initial step in the electrochemical oxidation of catechol is a two-electron, two-proton process that forms the corresponding o-benzoquinone (o-quinone). researchgate.net This process can be complicated by follow-up reactions. The generated o-quinone is a highly reactive electrophile that can undergo nucleophilic attack, dimerization, or polymerization. ua.es

The mechanism often proceeds through a semiquinone radical intermediate. For instance, in the presence of nitrate (B79036) radicals, catechol can undergo electron and proton transfers to form a semiquinone radical, which is then further oxidized. nih.gov The use of deuterated water in spectroscopic studies, such as in-situ infrared spectroscopy, helps to identify intermediates and products by observing shifts in vibrational bands. ua.es For example, ¹H-NMR has been used to monitor the consumption of catechol and the generation of its oxidized form, o-benzoquinone, during electrolysis. researchgate.netaip.org

Table 2: Key Species in Catechol Oxidation

Species Description Role in Mechanism
Catechol Starting dihydroxybenzene compound. Electron donor, reductant.
Semiquinone Radical One-electron oxidation intermediate. Key radical intermediate in stepwise oxidation. nih.gov

Generation of Reactive Oxygen Species (ROS) from Catechol Oxidation

A significant consequence of catechol oxidation is the generation of reactive oxygen species (ROS) as byproducts. acs.orgresearchgate.net This process is crucial in various biological contexts and has been harnessed for applications like antimicrobial materials. researchgate.netmtu.edu

The specific ROS generated depends on the oxidation pathway:

Autoxidation : In the presence of molecular oxygen, particularly under alkaline conditions, catechol can autoxidize. During this process, molecular oxygen acts as the oxidant, leading to the formation of the superoxide (B77818) radical (O₂•⁻) and the semiquinone radical. acs.orgnih.gov The superoxide radical can be further converted to the less reactive hydrogen peroxide (H₂O₂) through interaction with protons or by reacting with another catechol molecule. acs.orgnih.gov

Metal-Ion-Mediated Oxidation : The presence of metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze catechol oxidation. In this pathway, the oxidation of catechol to the o-semiquinone also generates the superoxide radical (O₂•⁻). This superoxide can then be further oxidized by the metal ion into the more reactive singlet oxygen (¹O₂). acs.orgnih.govresearchgate.net

Enzymatic Oxidation : Enzymes like dihydrodiol dehydrogenase can catalyze the oxidation of catechol precursors to catechols, which then autoxidize. This process is accompanied by the consumption of molecular oxygen and the production of H₂O₂, superoxide anion, and hydroxyl radicals (via Fenton chemistry from H₂O₂). nih.gov

The generation of these ROS species is a key aspect of the biological activity and potential toxicity associated with catechol metabolism. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Catechol
Dopamine
[2',5',6'-²H₃]-dopamine
Deuterium oxide (D₂O)
Hydronium ion (H₃O⁺)
Deuteronium ion (D₃O⁺)
Phloroglucinol
o-Benzoquinone
Semiquinone radical
Superoxide radical (O₂•⁻)
Hydrogen peroxide (H₂O₂)
Singlet oxygen (¹O₂)
Hydroxyl radical (OH•)
Nitrate radical
Horseradish peroxidase

Oxidation-Mediated Cross-linking and Polymerization Reactions

The oxidation of catechols is a critical step in the formation of cross-linked and polymerized structures, a process that is fundamental in the design of bioadhesives and coatings. acs.org The oxidation of this compound to its quinone form is a prerequisite for these reactions. acs.org This transformation can be initiated by various means, including autoxidation, enzymatic action (e.g., tyrosinase), or chemical oxidants like sodium periodate. acs.org

Once formed, the highly reactive quinone of this compound can undergo polymerization, forming oligomers. acs.org It can also react with nucleophilic functional groups such as amines (-NH2) and thiols (-SH) present in biological substrates, leading to the formation of strong covalent bonds through Michael-type additions and Schiff base formations. acs.org The pH of the surrounding environment significantly influences the availability of these nucleophilic groups for cross-linking. acs.org

The process of catechol oxidation is also associated with the generation of reactive oxygen species (ROS) as byproducts. acs.org The type and amount of ROS generated can be influenced by factors such as the presence of metal ions. For instance, metal-ion-mediated oxidation of catechol can produce superoxide radicals (O₂•⁻), which can be further converted to singlet oxygen (¹O₂). acs.org

Research has shown that the cross-linking mechanism can be influenced by the presence of metal ions like Fe³⁺. Studies using small molecule catechols have demonstrated that Fe³⁺ can induce oxidation and polymerization, leading to the formation of dimer species with C6–C6 and C5–C6 linkages. rsc.org This process is pH-dependent, with catechol polymerization being more favorable at lower pH, while at higher pH, metal-catechol coordination interactions become more dominant. rsc.org

The polymerization of dopamine, a catecholamine, is another relevant example. The oxidation of its phenolic hydroxyl groups leads to the formation of quinones, which can then participate in polymerization reactions to form polydopamine, a material with applications in surface functionalization and hydrogel formation. researchgate.net

Table 1: Factors Influencing Oxidation-Mediated Cross-linking of this compound

FactorInfluence on Cross-linking
Oxidant Type Determines the rate and efficiency of quinone formation. acs.org
Oxidant Concentration Affects the extent of polymerization and cross-linking. acs.org
pH Influences the availability of nucleophilic groups for reaction and the balance between polymerization and metal coordination. acs.orgrsc.org
Metal Ions Can mediate oxidation and influence the type of cross-links formed. rsc.org

Hydrogenolysis and Deoxygenation Reaction Studies

The hydrogenolysis and hydrodeoxygenation (HDO) of catechols are important reactions for the upgrading of biomass-derived compounds into valuable chemicals and fuels. osti.gov Studies on the hydrogenation and HDO of dihydroxybenzene isomers, including catechol, have been conducted using catalysts like Rh/silica (B1680970). mdpi.com

Kinetic studies have revealed that catechol is more strongly adsorbed onto the catalyst surface compared to its isomers, resorcinol (B1680541) and hydroquinone (B1673460), as indicated by its negative order of reaction. mdpi.com In terms of reactivity, the order is typically resorcinol > catechol > hydroquinone. mdpi.com

A key finding is that catechol predominantly favors hydrogenation to produce cis-1,2-dihydroxycyclohexane, whereas resorcinol and hydroquinone yield more hydrogenolysis products like cyclohexanol, cyclohexanone, and cyclohexane (B81311). mdpi.com The high selectivity towards cis-1,2-dihydroxycyclohexane is attributed to the enhanced stability of the 1,2-dihydroxycyclohex-1-ene intermediate. mdpi.com

When deuterium is used instead of hydrogen in these reactions, a significant inverse kinetic isotope effect is observed for catechol, meaning the reaction rate is higher with deuterium. mdpi.com However, the production of cyclohexane is notably delayed when using deuterium, suggesting that deuterium may inhibit the specific sites responsible for this final deoxygenation step. mdpi.com

Atomically dispersed ruthenium catalysts have also been shown to be effective for the hydrogenolysis of C-lignin, a biopolymer composed of catechol units. nih.gov These catalysts can selectively cleave C-O bonds to produce propenylcatechol with high selectivity, demonstrating a preference for hydrogenolysis over hydrogenation. nih.gov

Table 2: Comparison of Hydrogenation and Hydrodeoxygenation of Dihydroxybenzene Isomers

CompoundRelative ReactivityPredominant Reaction PathwayMajor ProductsActivation Energy (kJ·mol⁻¹)
Catechol IntermediateHydrogenationcis-1,2-dihydroxycyclohexane~30 mdpi.comresearchgate.net
Resorcinol HighestHydrodeoxygenationCyclohexanol, Cyclohexanone, Cyclohexane41 mdpi.comresearchgate.net
Hydroquinone LowestHydrodeoxygenationCyclohexanol, Cyclohexanone, Cyclohexane~30 mdpi.comresearchgate.net

Surface Chemistry and Electrode Fouling Phenomena

The interaction of catechol and its derivatives with surfaces, particularly electrodes, is a critical area of study with implications for electrochemistry and sensor development. The electrochemical oxidation of catechol at various electrode materials, such as tetrahedral amorphous carbon (ta-C), is often quasi-reversible and can be followed by rapid chemical reactions. core.ac.uk

At neutral and alkaline pH, the oxidation of catechol to its corresponding o-quinone is often accompanied by subsequent homogeneous reactions, including hydroxylation and polymerization. core.ac.uk The o-quinone can react with water to form a trihydroxybenzene derivative or polymerize with other catechol molecules. core.ac.uk This polymerization is a primary cause of electrode surface fouling, which leads to a decrease in the electrode's responsiveness, characterized by slower electron transfer kinetics and lower peak currents after initial scans. core.ac.uk

The extent of this surface passivation is pH-dependent. For instance, the electron transfer is more significantly inhibited at a higher pH (e.g., 10.8) compared to neutral pH. core.ac.uk In acidic conditions, the degree of electrode deterioration is considerably lower. core.ac.uk

Studies on dopamine, a catecholamine, at glassy carbon electrodes have shown that its oxidation to dopaminequinone can lead to the formation of melanin-like polymeric compounds that foul the electrode surface. acs.org The adsorption and electrochemical behavior are strongly influenced by the electrode's surface properties, including its nanostructure and the presence of oxygen-containing functional groups. acs.org Interestingly, while surface oxygen groups were once thought to enhance dopamine adsorption, recent findings suggest they may have the opposite effect. acs.org

Table 3: Electrochemical Behavior of Catechol at Different pH Values

pHElectrode Reaction CharacteristicsConsequence
Acidic (e.g., 0.65) Quasi-reversible redox system; lower extent of deterioration. core.ac.ukReduced electrode fouling. core.ac.uk
Neutral (e.g., 7.2) Quasi-reversible redox system; rapid coupled homogeneous reactions. core.ac.ukSignificant electrode fouling due to polymerization. core.ac.uk
Alkaline (e.g., 10.8) More adversely inhibited electron transfer compared to neutral pH. core.ac.ukPronounced electrode fouling. core.ac.uk

Metabolic Studies and Biological Pathway Elucidation

Catechol-O-Methyltransferase (COMT) Activity and Catechol Estrogen Metabolism

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolism of catecholamines and catechol estrogens. wikipedia.orggenecards.org It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. wikipedia.orgtaylorandfrancis.com This process, known as O-methylation, is a major pathway for the degradation and inactivation of these biologically active compounds. genecards.orgresearchgate.net COMT exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). wikipedia.org While S-COMT is the predominant form in most tissues, both are significant in metabolic processes. aacrjournals.org

COMT facilitates the methylation of catechol estrogens, which are metabolites of estrogens like estradiol (B170435) and estrone (B1671321). aacrjournals.org The enzyme acts on various catechol compounds, including catecholamines (dopamine, norepinephrine, epinephrine) and catechol estrogens. wikipedia.org The catalytic mechanism is an ordered Bi-Bi reaction where SAM binds first, followed by the catechol substrate. nih.gov The presence of a magnesium ion (Mg2+) is essential for the catalytic activity, as it helps in the proper orientation and ionization of the substrate's hydroxyl groups. researchgate.net

Studies have revealed differences in how COMT interacts with various catechol estrogen substrates. For instance, the methylation of 2-hydroxyestrogens (2-OHE) follows Michaelis-Menten kinetics, producing two different methylated products. In contrast, 4-hydroxyestrogens (4-OHE) exhibit sigmoidal kinetics, suggesting cooperative binding, and yield only a single methylated product. aacrjournals.org The catalytic efficiency of COMT can be influenced by the specific structure of the catechol substrate.

Substrate TypeKinetic ProfileNumber of Products
2-hydroxyestrogens (2-OHE)Michaelis-MentenTwo
4-hydroxyestrogens (4-OHE)Sigmoidal (Cooperative binding)One

Table 1: Kinetic Profiles of COMT with Catechol Estrogen Substrates

A common and well-studied single nucleotide polymorphism (SNP) in the COMT gene is the Val158Met (rs4680) variation, which results in a valine (Val) to methionine (Met) substitution. wikipedia.orgplos.org This polymorphism significantly affects the enzyme's activity and thermal stability. aacrjournals.org The Val allele is associated with a higher enzyme activity, metabolizing dopamine (B1211576) up to four times faster than the Met allele in vitro. wikipedia.org Conversely, the Met allele leads to a less active, heat-labile enzyme. jneurosci.org

Individuals homozygous for the Val allele (Val/Val) have the highest COMT activity, while those homozygous for the Met allele (Met/Met) have the lowest. aacrjournals.org Heterozygotes (Val/Met) exhibit intermediate activity. aacrjournals.org These genetic differences in COMT activity lead to variations in the levels of catecholamines and catechol estrogens. aacrjournals.org For example, individuals with the lower-activity Met/Met genotype may have higher levels of dopamine in the prefrontal cortex. nih.gov This variation in metabolic rate can influence cognitive functions and has been associated with differing risks for certain medical conditions. plos.orgnih.gov

COMT GenotypeAssociated Enzyme Activity
Val/ValHigh
Val/MetIntermediate
Met/MetLow

Table 2: COMT Genotypes and Associated Enzyme Activity Levels

Research has shown that the Val158Met polymorphism can lead to significant differences in the metabolism of catechol estrogens. For instance, breast cancer cells with the Val/Val genotype display a two- to three-fold higher catalytic activity for catechol estrogens compared to cells with the Met/Met genotype. aacrjournals.org This suggests that genetic variations in COMT can substantially alter an individual's exposure to both potentially harmful catechol estrogens and their less active methylated metabolites. aacrjournals.org

Microbial Biotransformation of Catechols

The gut microbiota plays a significant role in the metabolism of various compounds, including catechols derived from dietary sources and endogenous metabolism. The use of isotopically labeled compounds like Catechol-d4 is instrumental in elucidating these microbial metabolic pathways.

Certain bacteria within the gut microbiome are capable of dehydroxylating catechols. This process involves the removal of one or both hydroxyl groups from the catechol ring, leading to the formation of simpler phenolic compounds. These transformations are part of the broader metabolic capacity of the gut microbiota to process aromatic compounds. The specific enzymes and microbial species responsible for these reactions are subjects of ongoing research.

Isotopic labeling with this compound facilitates the identification and characterization of microbial enzymes involved in catechol metabolism. By tracing the labeled atoms through various metabolic products, researchers can pinpoint the specific enzymatic reactions occurring within the complex microbial community of the gut. This approach helps in isolating and studying the enzymes responsible for key biotransformation steps, such as ring cleavage or dehydroxylation.

While enzymatic reactions are the primary drivers of catechol metabolism, some transformations can occur non-enzymatically under specific physiological conditions. For instance, catechols can undergo oxidation to form reactive quinones. These reactions can be influenced by the local chemical environment, including pH and the presence of reactive oxygen species. The use of this compound can help distinguish between enzyme-catalyzed and spontaneous chemical transformations by providing a clear tracer for the fate of the catechol molecule in complex biological systems.

Role of Catechol Metabolites in Cellular Signaling and Disease Models

Catechol-containing molecules, which are characterized by a benzene (B151609) ring with two adjacent hydroxyl groups, are central to numerous physiological and pathological processes. Their metabolic derivatives, particularly deuterated variants like this compound, have become indispensable tools for researchers. The incorporation of deuterium (B1214612) (a stable isotope of hydrogen) creates a heavier, more stable molecule. This stability, known as the kinetic isotope effect, can slow down metabolic reactions, and the distinct mass is invaluable for tracing and quantifying metabolic pathways using mass spectrometry. irb.hr While not a direct therapeutic agent, this compound provides a window into understanding how endogenous catechol metabolites influence cellular signaling in disease states such as cancer and metabolic disorders.

Estrogen Metabolism and DNA Adduct Formation in Carcinogenesis

The metabolic activation of estrogens into catechol estrogens is a critical pathway implicated in the initiation of several human cancers, including those of the breast, prostate, ovary, and thyroid. rarediseasesjournal.comresearchgate.netnih.gov This process involves the oxidation of parent estrogens, like 17β-estradiol (E2) and estrone (E1), into their catechol forms, primarily 2-hydroxyestrogens and 4-hydroxyestrogens. oup.com

The pathway leading to carcinogenesis is particularly associated with the 4-hydroxyestrogens, such as 4-hydroxyestradiol (B23129) (4-OHE2). bslonline.org This metabolite is formed from estradiol, a reaction catalyzed by cytochrome P450 enzymes, notably CYP1B1, which is often overexpressed in tumor tissues. rarediseasesjournal.comaacrjournals.org The 4-OHE2 can be further oxidized to form highly reactive catechol estrogen-3,4-quinones (E2-3,4-Q). oup.comaacrjournals.org These quinones are electrophilic and can readily react with DNA to form covalent bonds, creating what are known as DNA adducts. aacrjournals.org

Specifically, these quinones attack the purine (B94841) bases of DNA, forming depurinating adducts, such as 4-OHE2-1-N7-guanine and 4-OHE2-1-N3-adenine. rarediseasesjournal.comaacrjournals.org The removal of these damaged bases from the DNA backbone leaves behind apurinic sites. rarediseasesjournal.comnih.gov Errors during the subsequent DNA repair process can introduce mutations into critical genes, which is a key event in the initiation of cancer. rarediseasesjournal.comresearchgate.net

Studies have consistently shown that elevated levels of these depurinating estrogen-DNA adducts are found in the urine and tissues of patients with various cancers, and even in individuals at high risk for developing these cancers, suggesting their role as a critical biomarker of cancer initiation. researchgate.netnih.govnih.gov The balance between the formation of these carcinogenic quinones and their detoxification via enzymes like Catechol-O-methyltransferase (COMT) is crucial. aacrjournals.org An imbalance favoring the formation of catechol estrogen-3,4-quinones increases the risk of cancer. rarediseasesjournal.com

In this context, this compound serves as a vital analytical tool. In research settings, stable isotope-labeled internal standards are essential for accurate quantification in complex biological samples. Deuterated compounds like this compound are used in sophisticated analytical methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to precisely measure the levels of carcinogenic estrogen metabolites and their corresponding DNA adducts. aacrjournals.orgunimi.it This allows researchers to study the kinetics of adduct formation and evaluate the efficacy of potential preventative agents that aim to block this carcinogenic pathway. rarediseasesjournal.com

Table 1: Key Molecules in Estrogen-Induced Carcinogenesis This interactive table summarizes the primary enzymes, metabolites, and adducts involved in the genotoxic pathway of estrogen metabolism.

Category Molecule Name Role in Carcinogenesis
Parent Estrogen 17β-estradiol (E2) Precursor to catechol estrogens.
Enzyme Cytochrome P450 1B1 (CYP1B1) Catalyzes the oxidation of E2 to 4-OHE2. aacrjournals.org
Catechol Estrogen 4-Hydroxyestradiol (4-OHE2) A key metabolite that is oxidized to a carcinogenic quinone. bslonline.org
Reactive Intermediate Estradiol-3,4-quinone (E2-3,4-Q) Highly reactive molecule that binds to DNA. oup.com
Detoxification Enzyme Catechol-O-methyltransferase (COMT) Inactivates catechol estrogens through methylation, preventing quinone formation. aacrjournals.org
DNA Adduct 4-OHE2-1-N7-guanine A major depurinating adduct that leads to apurinic sites and mutations. rarediseasesjournal.com

| Analytical Tool | this compound | Used as a stable isotope internal standard for quantifying metabolites and adducts. |

Modulation of Carbohydrate Metabolism in Metabolic Disorders

Catecholamines, another class of endogenous catechol-containing compounds that includes adrenaline and noradrenaline, are potent modulators of carbohydrate and glucose metabolism. nih.gov Under normal physiological conditions, they play a key role in the "fight-or-flight" response, mobilizing energy stores. However, in the context of metabolic disorders, chronic elevation or dysregulation of catecholamines can contribute to pathology.

The infusion of catecholamines has significant effects on glucose homeostasis. They enhance the rate of glucose production and release from the liver (through both glycogenolysis and gluconeogenesis) and inhibit the storage of glucose as glycogen. nih.gov This leads to hyperglycemia (high blood sugar), a hallmark of metabolic disorders like diabetes mellitus. nih.govuoalfarahidi.edu.iq Furthermore, catecholamines can increase glycolysis, resulting in the production of lactate (B86563). nih.gov

In disease states such as septic shock or trauma, the body's response to catecholamines can become less predictable, often leading to a hypermetabolic state characterized by severe insulin (B600854) resistance and impaired glucose utilization by tissues. nih.gov This cellular environment of high glucose and metabolic stress can lead to dysfunction in critical cell types, such as endothelial cells, contributing to complications associated with metabolic disease. mdpi.com

Research into disease models, such as the rotenone (B1679576) model of Parkinson's disease, highlights how abnormal catecholamine metabolism can be pathogenic. In these models, there is a buildup of toxic catecholaldehyde metabolites like 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which results from defects in catecholamine storage and breakdown. biologists.combiologists.com

The study of these complex metabolic shifts relies on precise measurement of catecholamines and their various metabolites in biological fluids and tissues. This compound and other deuterated catecholamine standards are indispensable for this research. They serve as ideal internal standards for mass spectrometry-based analytical platforms, enabling the accurate quantification of catecholamine turnover and the identification of metabolic abnormalities in disease models. biologists.combiologists.com This allows for a detailed understanding of how catecholamine signaling becomes dysregulated and contributes to the pathophysiology of metabolic disorders.

Table 2: Effects of Catecholamines on Carbohydrate Metabolism This interactive table outlines the principal effects of catecholamines on key metabolic processes related to glucose regulation.

Metabolic Process Effect of Catecholamine Stimulation Resulting Condition
Hepatic Glycogenolysis Increased Glucose release into blood. nih.gov
Hepatic Gluconeogenesis Increased Synthesis of new glucose. nih.gov
Glycogenesis Inhibited Reduced glucose storage as glycogen. nih.gov
Glycolysis Enhanced Increased lactate production. nih.gov
Insulin Sensitivity Decreased Insulin Resistance. nih.gov

Advanced Spectroscopic Characterization and Molecular Dynamics

High-Resolution Rotational and Rovibrational Spectroscopy of Catechol Derivatives

High-resolution gas-phase spectroscopy is a powerful tool for obtaining precise information about molecular structure, rotational constants, and the subtle effects of intramolecular forces. For catechol and its derivatives, these techniques reveal the dynamics of its two hydroxyl (-OH) groups.

Millimeter-Wave Spectroscopy for Rotational Transitions

Millimeter-wave (mm-wave) spectroscopy provides highly accurate measurements of pure rotational transitions, yielding precise rotational constants for a molecule's ground and vibrationally excited states. Studies on catechol have utilized mm-wave spectrometers in the 70–220 GHz range to measure its rotational spectrum at room temperature. mdpi.comnih.govnih.gov The analysis of this dense spectrum was challenging due to the presence of multiple low-energy vibrational states populated at room temperature. nih.gov

A global fit of the data for catechol allowed for the precise determination of its rotational constants. nih.gov For catechol-d4, where deuterium (B1214612) atoms replace hydrogen atoms, a significant change in the rotational constants is expected. The increase in mass upon deuteration will decrease the rotational constants (A, B, and C), as these constants are inversely proportional to the molecule's moments of inertia. While the molecular geometry remains largely unchanged, the heavier mass of deuterium alters the mass distribution, leading to slower rotation and more closely spaced rotational energy levels. nih.gov

Table 1: Spectroscopic Constants of Catechol (Ground State) This table presents data for the primary isotopologue, catechol, which serves as a reference for predicting the properties of this compound. The rotational constants for this compound would be smaller due to the increased mass.

ParameterExperimental Value (MHz)Description
A3387.62Rotational constant about the a-axis
B2246.18Rotational constant about the b-axis
C1351.49Rotational constant about the c-axis

Data sourced from high-resolution spectroscopy studies. unige.ch

Fourier-Transform Far-Infrared (FT-FIR) Spectroscopy for Torsional Modes

The far-infrared (FIR) spectral region is crucial for studying low-frequency vibrations, such as the torsional (twisting) motions of the hydroxyl groups in catechol. s-a-s.orgnih.govupertis.ac.id High-resolution FT-FIR spectroscopy, often utilizing synchrotron radiation for high brightness, has been used to record the rotationally-resolved spectra of the torsional modes of catechol's free and hydrogen-bonded -OH groups. mdpi.comnih.govnih.gov

In catechol, two prominent torsional bands are observed: one for the "free" -OH group and one for the "bonded" -OH group involved in the intramolecular hydrogen bond. mdpi.comresearchgate.net For catechol, these bands are centered around 222 cm⁻¹ and 415 cm⁻¹, respectively. mdpi.com In catechol-d2 (where only the hydroxyl hydrogens are replaced by deuterium), these frequencies are observed to shift to approximately 216.5 cm⁻¹ and 352.7 cm⁻¹, respectively, a significant isotopic shift that confirms the involvement of the hydroxyl groups in these motions. unige.ch For this compound, similar or even more pronounced shifts would be expected for any modes involving the deuterated positions, providing a clear spectral signature of the isotopic substitution. libretexts.org

Computational Chemistry for Spectroscopic Prediction and Interpretation

Computational chemistry is an indispensable tool for interpreting complex experimental spectra and predicting molecular properties. nih.gov For catechol, high-level quantum-chemical calculations, such as Density Functional Theory (DFT) with functionals like B3LYP and post-Hartree-Fock methods like MP2, have been crucial. mdpi.comnih.gov These calculations, often paired with extensive basis sets like aug-cc-pVTZ, are used to:

Optimize molecular geometries. aip.org

Predict rotational constants and vibrational frequencies. mdpi.comajchem-a.com

Map potential energy surfaces, particularly for the torsional motion of the hydroxyl groups. mdpi.comrsc.org

Analyze the topology of the electron density to characterize the intramolecular hydrogen bond. mdpi.com

The agreement between calculated and experimental values for catechol is generally excellent, validating the theoretical models. unige.chillinois.edu These same computational methods can be applied to this compound by simply substituting the mass of hydrogen with that of deuterium in the calculations. This allows for the accurate prediction of its rotational and vibrational spectra, which is invaluable for guiding future experimental assignments. ajchem-a.comajchem-a.com

Table 2: Comparison of Experimental and Calculated Rotational Constants for Catechol This table demonstrates the predictive power of computational chemistry for the parent molecule, a method directly applicable to this compound.

ConstantExperimental (MHz) unige.chCalculated (6-31G(d,p)) (MHz) unige.chDeviation (%)
A3387.623438.071.47
B2246.182282.161.58

Analysis of Intramolecular Hydrogen Bonding Dynamics

Catechol is an ideal model system for studying intramolecular hydrogen bonds because its two adjacent hydroxyl groups can act interchangeably as both hydrogen donors and acceptors. mdpi.comnih.govuniv-littoral.fr This leads to a dynamic process where the molecule can tunnel between two equivalent structures. This tunneling splits the energy levels, a phenomenon that has been resolved for the free -OH torsional state in catechol through a combined analysis of mm-wave and far-IR data. nih.govnih.gov

The dynamics of this hydrogen bond are highly sensitive to isotopic substitution. Replacing the hydrogen atoms of the hydroxyl groups with deuterium to form catechol-d2 (or as part of a this compound structure) has a profound effect. unige.ch Due to the greater mass of deuterium, the tunneling rate between the two equivalent conformers is significantly reduced. nih.gov This quenching of the tunneling effect would be observable in the high-resolution spectrum as a reduction or complete collapse of the tunneling-induced splitting. Furthermore, the vibrational frequencies of the O-D stretches and torsions are lower than their O-H counterparts, directly reflecting the stronger, less dynamic hydrogen (deuterium) bond. libretexts.orgacs.org

Vibrational Spectroscopy for In-Situ Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful method for monitoring chemical reactions in real-time (in-situ). uky.edu It provides a molecular fingerprint, allowing for the identification of reactants, intermediates, and products by tracking changes in their characteristic vibrational bands. nih.gov

While specific in-situ studies of this compound reactions are not documented, the principles are well-established. The vibrational spectrum of this compound would exhibit unique bands at frequencies shifted from those of the non-deuterated molecule due to the kinetic isotope effect. libretexts.orgajchem-a.com For instance, C-D and O-D stretching and bending vibrations appear at lower frequencies than C-H and O-H vibrations. This isotopic labeling provides a distinct advantage for reaction monitoring. In a complex mixture, the unique spectral signature of this compound would allow its consumption or transformation to be tracked without interference from other hydrogen-containing species, making it an excellent tracer for mechanistic studies. ajchem-a.com

Environmental Fate and Atmospheric Chemistry Research

Atmospheric Reactivity of Catechols with Oxidants (e.g., Ozone)

The atmospheric lifetime of catechol is largely determined by its reactions with key oxidants. In the gas phase, catechol exhibits considerable reactivity. acs.org The primary degradation pathway during the daytime is its reaction with the hydroxyl radical (OH), while at night, reaction with the nitrate (B79036) radical (NO₃) becomes significant. acs.orgd-nb.info The reaction with ozone (O₃) is comparatively slower but still contributes to its atmospheric removal. acs.orgresearchgate.net

Studies have determined the rate constants for these reactions, which are crucial for atmospheric modeling. acs.orgd-nb.inforesearchgate.net For instance, the estimated atmospheric lifetimes of catechol are approximately 1.4 hours with respect to reaction with OH radicals, 20 seconds with NO₃ radicals (during nighttime), and 1.7 days with ozone. acs.org In such kinetic studies, Catechol-d4 is often employed as an internal standard in analytical techniques like mass spectrometry to ensure the precise measurement of catechol concentration over time, which is essential for deriving accurate reaction rates.

Atmospheric Reaction Rate Constants for Catechol
OxidantRate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric LifetimeReference
OH Radical1.0 × 10⁻¹⁰1.4 hours acs.org
NO₃ Radical9.8 × 10⁻¹¹20 seconds (nighttime) acs.org
Ozone (O₃)9.6 × 10⁻¹⁸1.7 days acs.org

Role as Biogenic Precursors for Secondary Organic Aerosol Formation

Catechol is a significant precursor to the formation of Secondary Organic Aerosols (SOA), which have implications for air quality and climate. acs.orgnih.gov Chamber studies simulating atmospheric conditions have demonstrated that the oxidation of catechol by both OH and NO₃ radicals leads to the formation of low-volatility products that readily partition into the aerosol phase. acs.orgnih.gov These reactions exhibit exceptionally high SOA mass yields, meaning a large fraction of the reacted catechol mass is converted into aerosol mass. acs.orgnih.gov

The reaction of catechol with OH radicals in the presence of nitrogen oxides (NOx) can produce an SOA yield of 1.34 ± 0.20, while the reaction with NO₃ radicals results in a yield of 1.50 ± 0.20. acs.orgnih.gov A major product identified in these SOA particles is 4-nitrocatechol (B145892). acs.orgnih.gov The formation of 4-nitrocatechol is initiated by the abstraction of a hydrogen atom from one of catechol's hydroxyl groups, followed by a reaction with nitrogen dioxide (NO₂). nih.gov The quantification of these high yields and the identification of products in complex aerosol mixtures are critically dependent on precise analytical methods, where this compound is used to accurately determine the amount of reacted catechol.

Secondary Organic Aerosol (SOA) Yields from Catechol Oxidation
Oxidant SystemSOA Mass YieldMajor Product IdentifiedReference
OH + NOx1.34 ± 0.204-Nitrocatechol acs.orgnih.gov
NO₃ + NOx1.50 ± 0.204-Nitrocatechol acs.orgnih.gov

Environmental Degradation Pathways and Persistence Studies

The persistence of catechol in soil and water is limited by various degradation processes. The use of this compound in isotope dilution analyses allows researchers to track the disappearance of the parent compound in complex environmental samples, providing clear data on degradation rates and pathways.

In the presence of oxygen, microorganisms readily degrade catechol. researchgate.net Aerobic degradation typically proceeds via two main enzymatic pathways: ortho-cleavage and meta-cleavage, where catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively, break the aromatic ring. researchgate.net These pathways convert catechol into intermediates that can enter central metabolic cycles like the TCA cycle. researchgate.net

Under anaerobic (oxygen-free) conditions, the degradation process is different. In methanogenic environments, catechol is often first converted to phenol (B47542) through reductive dehydroxylation. d-nb.info Another pathway observed in sulfate-reducing bacteria involves the carboxylation of catechol to form protocatechuate, which is then further degraded. psu.edu Both aerobic and anaerobic processes ultimately lead to the mineralization of catechol into simpler compounds like carbon dioxide and methane. d-nb.infowikipedia.org

Sunlight can also induce the transformation of catechol. Under UV irradiation, catechol adsorbed on surfaces like silica (B1680970) can be transformed into semiquinones. researchgate.net This initial step can be followed by the breakdown of the benzene (B151609) ring, ultimately leading to mineralization into CO₂ and H₂O. researchgate.net In aqueous solutions, photolysis of catechol can produce various products, including trihydroxybenzenes. ejournal.by The photolytic degradation of catechol is a competing process to its oxidation by atmospheric radicals and can contribute to the formation of brown carbon, a type of light-absorbing organic aerosol. digitellinc.com

Adsorption, Desorption, and Mobility Investigations in Soil and Water Systems

The transport and bioavailability of catechol in the environment are heavily influenced by its interaction with solid surfaces. Catechol is known to adsorb to various soil and sediment components, including metal oxides like goethite and clay minerals. researchgate.netd-nb.info The catechol moiety, with its two adjacent hydroxyl groups, is key to these adsorption reactions. nih.gov

Studies have shown that catechol forms strong inner-sphere complexes with mineral surfaces, where the molecule binds directly to the surface rather than through water molecules. researchgate.net The extent of this adsorption is highly dependent on pH. researchgate.netnih.gov For instance, adsorption on goethite increases with higher pH. researchgate.net This process can significantly reduce the mobility of catechol in soil and groundwater systems, retarding its transport. epa.gov In column transport studies designed to quantify this retardation, this compound can be used as a tracer to accurately measure its movement relative to water flow, providing essential data for environmental fate modeling. ufl.edu

Emerging Research Directions and Future Perspectives

Development of Novel Bio-analytical Methodologies Incorporating Catechol-d4

This compound, a deuterated form of catechol, is increasingly utilized as an internal standard in advanced bio-analytical techniques. veeprho.comlookchem.com Its application significantly enhances the precision and reliability of quantifying catechol and its metabolites in complex biological samples. The stable isotope-labeled compound is particularly valuable in mass spectrometry (MS) and liquid chromatography (LC), where it helps to correct for variations during sample preparation and analysis. veeprho.com This ensures more accurate results in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.com

The use of this compound as an internal standard is intended for quantification of its non-deuterated counterpart, catechol, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). lookchem.comguidechem.comchemicalbook.com For instance, a stable isotope dilution analysis (SIDA) method has been developed using LC-tandem MS for the quantitative analysis of di- and trihydroxybenzenes, including catechol, in foods and model systems. molaid.com This highlights the expanding role of this compound in ensuring accuracy in food science analytics.

Elucidation of Complex Biological and Biochemical Pathways Using Isotopic Tracers

Isotopically labeled compounds like this compound are instrumental in tracing and elucidating complex biological and biochemical pathways. By introducing this compound into a biological system, researchers can track its metabolic fate, providing insights into enzymatic reactions and metabolic networks. For example, deuterated benzene (B151609) was used to study the initial steps of its degradation pathway in halophilic bacteria. nih.gov Gas chromatography-mass spectrometry analysis detected deuterated phenol (B47542) as the initial intermediate, helping to establish the metabolic route. nih.gov

In maize, the biosynthesis of the defensive metabolite catechol acetylglucose (CAG) was investigated using deuterated salicylic (B10762653) acid. biorxiv.org This labeling study helped to identify the pathway from salicylic acid to catechol derivatives, demonstrating the utility of isotopic tracers in understanding plant biochemistry. biorxiv.org Furthermore, the biosynthesis of deuterated cyanidin (B77932) 3-O-glucoside in recombinant E. coli was achieved by supplementing the culture with deuterated glycerol (B35011) and water, with regular catechin (B1668976) serving as a precursor. researchgate.net This demonstrates the potential for producing a variety of deuterated polyphenols for research purposes. researchgate.net

Advances in Catalytic and Electrochemical Deuteration Technologies

Recent advancements in catalysis and electrochemistry are providing more efficient and selective methods for producing deuterated compounds like this compound. acs.orgrsc.org Traditional deuteration methods often require harsh conditions, such as high temperatures and pressures. rsc.org However, new approaches using transition metal catalysts, photocatalysis, and electrochemistry offer milder and more selective alternatives. acs.orgrsc.org

A novel iron single-atom catalytic system has been developed for the highly efficient deuteration of (hetero)arenes using D₂O as the deuterium (B1214612) source under mild conditions. acs.org This method has shown high deuterium content (up to 99%) for various phenol derivatives, including challenging methyl-substituted catechols. acs.org Electrochemical methods are also emerging as a green and efficient tool for deuteration. rsc.orgxmu.edu.cn These techniques often use D₂O as the deuterium source and can avoid the need for external reductants and harsh reagents, offering a broad scope and high functional group tolerance. xmu.edu.cnnju.edu.cn

Integration of Computational Modeling with Experimental Studies for Mechanistic Insights

Computational modeling, particularly Density Functional Theory (DFT), is increasingly being integrated with experimental studies to provide deeper mechanistic insights into the behavior of catechol-containing systems. nih.govnih.govchemrxiv.org DFT calculations can be used to assess the structure of enzyme-bound catechol, predict vibrational frequencies, and explore the nature of enzyme-substrate complexes. nih.gov For example, DFT studies have been used to investigate the electronic inductive and resonance effects of substituents on the proton-coupled electron transfer between catechol derivatives and superoxide (B77818). chemrxiv.org

Benchmark CCSD(T) and DFT calculations have been performed on catechol-containing complexes to evaluate the accuracy of various DFT methods in describing noncovalent interactions like hydrogen-bonding and π-stacking, which are crucial in biological systems. nih.gov Such computational studies, when combined with experimental data from techniques like UV resonance Raman spectroscopy, provide a powerful approach to understanding the intricate mechanisms of catechol interactions and reactions. nih.gov

Exploration of this compound Research in Material Science and Biomedical Engineering

Catechol-containing polymers are a significant area of research in material science and biomedical engineering due to their adhesive and bioactive properties. researchgate.netmdpi.comrsc.org These polymers are inspired by the adhesive proteins of marine mussels and have applications in surface coatings, drug delivery, and tissue regeneration. researchgate.netmdpi.comrsc.org The incorporation of deuterated catechols, like this compound, into these materials can serve as a valuable tool for mechanistic studies and characterization.

For instance, NMR spectroscopy of catechol-containing polymers in deuterated solvents is a common technique for structural analysis. researchgate.netmdpi.comnih.gov this compound could be used in these polymers to simplify NMR spectra and provide clearer insights into polymer structure and interactions. ucla.edu Research has focused on developing catechol-conjugated polymers for applications such as pH-responsive drug delivery to cancer cells and as UV-shielding materials. mdpi.comnih.gov The unique properties of catechol also allow for its use in creating self-healing materials and in the dispersion of nanoparticles. rsc.org

Contribution to Environmental Remediation and Atmospheric Chemistry Understanding

Catechol and its derivatives are relevant to environmental science, both as pollutants and as components of natural processes. The use of this compound can aid in understanding their fate and transformation in the environment. For example, understanding the biodegradation pathways of aromatic compounds like benzene is crucial for environmental remediation. nih.gov Studies using deuterated compounds help to elucidate these pathways in microorganisms. nih.gov

In atmospheric chemistry, catechols can be formed from the atmospheric oxidation of aromatic hydrocarbons. Understanding the subsequent reactions of these catechols is important for air quality modeling. While direct research on this compound in atmospheric chemistry is not prominent, the analytical techniques and mechanistic understanding gained from its use in other fields could be applied to this area. The hydrogenation and hydrodeoxygenation of dihydroxybenzene isomers, including catechol, are studied to understand catalytic processes relevant to biorefining and the upgrading of bio-oils, which has implications for producing greener fuels and chemicals. mdpi.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C₆H₂D₄O₂ lookchem.comchemicalbook.com
Molecular Weight 114.14 g/mol lookchem.com
CAS Number 103963-58-2 lookchem.comchemicalbook.comclearsynth.com
Synonyms 1,2-Benzenediol-d4; Pyrothis compound; 3,4,5,6-tetradeuteriobenzene-1,2-diol clearsynth.com
Primary Use Internal standard for GC- or LC-mass spectrometry lookchem.comguidechem.comchemicalbook.com

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and characterizing Catechol-d4 for isotopic labeling studies?

  • Methodological Answer :

  • Synthesis : Use deuterium oxide (D₂O) or deuterated precursors under controlled anhydrous conditions to ensure high isotopic purity (>95% deuterium incorporation). Monitor reaction progress via thin-layer chromatography (TLC) or deuterium NMR .
  • Characterization : Employ mass spectrometry (MS) for molecular weight confirmation (C₆D₄O₂H₂, MW 114.14) and nuclear magnetic resonance (¹H-NMR) to verify deuterium substitution at positions 3, 4, 5, and 5. Compare spectra with non-deuterated catechol to confirm isotopic integrity .
  • Purity Assessment : Use high-performance liquid chromatography (HPLC) with UV detection at 280 nm, ensuring retention time consistency with standards .

Q. How should researchers design experiments to assess the isotopic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C and 37°C. Use deuterium-depleted water as a solvent control.
  • Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours. Quench reactions with acid/base neutralization.
  • Analysis : Quantify deuterium retention via LC-MS/MS or isotope-ratio mass spectrometry (IRMS). Calculate half-life (t₁/₂) of deuterium loss using first-order kinetics models .

Advanced Research Questions

Q. How can conflicting kinetic data for this compound in enzyme inhibition studies be systematically resolved?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorescence quenching).
  • Error Source Identification : Assess variables such as solvent deuteration effects, enzyme batch variability, and temperature fluctuations. Use control experiments with non-deuterated catechol to isolate isotopic effects .
  • Statistical Reconciliation : Apply ANOVA or Bayesian meta-analysis to quantify inter-study variability. Report confidence intervals (95% CI) for inhibition constants (Kᵢ) .

Q. What strategies are effective in isolating isotopic effects of this compound in redox reaction mechanisms?

  • Methodological Answer :

  • Comparative Studies : Conduct parallel experiments with this compound and Catechol-h6 under identical conditions (e.g., electrochemical cells or radical scavenging assays).
  • Kinetic Isotope Effect (KIE) Calculation : Measure rate constants (kₕ/kₔ) using stopped-flow spectroscopy or cyclic voltammetry. Normalize data to account for solvent viscosity differences .
  • Computational Modeling : Use density functional theory (DFT) to simulate deuterium’s impact on transition-state energetics. Validate with experimental Arrhenius plots .

Q. How should researchers address variability in deuterium incorporation levels across this compound batches?

  • Methodological Answer :

  • Batch Standardization : Implement quality control (QC) protocols, including batch-specific deuterium NMR and MS profiles. Reject batches with <95% deuterium incorporation .
  • Cohort Design : For longitudinal studies, use a single batch to minimize inter-batch variability. Include batch ID as a covariate in statistical models .
  • Documentation : Report deuterium content and analytical methods in supplementary materials to enhance reproducibility .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response curves involving this compound?

  • Methodological Answer :

  • Curve Fitting : Use nonlinear regression (e.g., Hill equation) in software like GraphPad Prism or R. Report R² values and goodness-of-fit tests (e.g., Akaike information criterion).
  • Error Propagation : Calculate standard deviations (SD) for EC₅₀/IC₅₀ values from triplicate experiments. Use bootstrap resampling for small datasets .
  • Reproducibility Checks : Share raw data and analysis scripts via repositories like Zenodo. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can researchers mitigate confounding factors when comparing this compound and non-deuterated analogs in vivo?

  • Methodological Answer :

  • Isotopic Controls : Include deuterium-free solvent and vehicle controls to differentiate isotopic effects from solvent artifacts.
  • Blinding : Use blinded sample labeling during data collection and analysis to reduce observer bias.
  • Metabolic Profiling : Track deuterium redistribution using ²H-MRI or isotope tracing in metabolic pathways .

Ethical & Reporting Standards

Q. What are the best practices for reporting this compound usage in peer-reviewed manuscripts?

  • Methodological Answer :

  • Materials Section : Specify synthesis protocols, deuterium content, and QC data (e.g., “this compound, 96 atom % D, synthesized via acid-catalyzed H/D exchange ”).
  • Data Availability : Deposit spectral data (NMR, MS) in public repositories (e.g., ChemSpider) and cite accession numbers .
  • Limitations : Disclose batch variability and potential isotopic interference in the Discussion section .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.